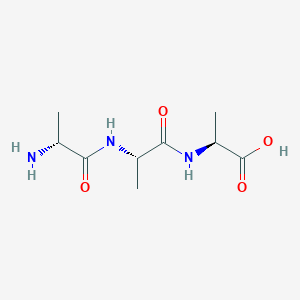

H-D-Ala-Ala-Ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

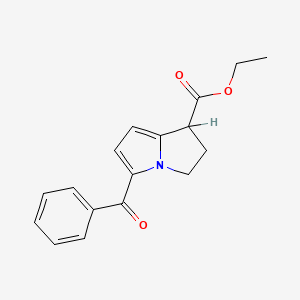

H-D-Ala-Ala-Ala-OH is a tripeptide, which is composed of three amino acids, alanine. It is a well-known peptide that has been used in various scientific research applications. The peptide has a wide range of biochemical and physiological effects, which makes it an essential tool in the laboratory.

科学的研究の応用

Conformation-dependent Reactivity

A study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues to understand if hydroxyl radicals (•OH) could initiate the unfolding of amino acid residues. This research is critical for understanding the rapid (•OH)-initiated unfolding of peptides and proteins, which is proposed in diseases involving peptide misfolding, such as Alzheimer's. The elementary reaction coordinates of H abstraction by (•OH) in different conformations of Gly and Ala were computed, revealing dramatic changes in conformers upon conversion to their radical forms (Gly(•) and Ala(•)), which could indicate a pathway for (•OH)-induced peptide unfolding (Owen et al., 2012).

Interaction with Metals

The study by Koleva et al. (2007) characterized the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its coordination ability with Au(III), highlighting the peptide's bidentate coordination via an O-atom of the COO−-group and N-amide nitrogen. This research demonstrates the potential of peptides to form complexes with metals, which is significant for understanding the structural and functional roles of peptides in biological systems and their applications in bioinorganic chemistry (Koleva et al., 2007).

Antiplasmodial Activity

Research by Silva et al. (2014) on the antiplasmodial activity of angiotensin II and its Ala scan analogs against Plasmodium species provides insights into the role of specific amino acid residues in biological activity. The study suggests the potential of modifying peptide sequences to enhance or understand their bioactivity, which is crucial for designing therapeutic agents (Silva et al., 2014).

Structural Analysis of Polypeptides

A precise structural analysis of α-helical copolypeptide H-(Ala-Gly)9-OH by Souma et al. (2008) using quantum chemical calculations and solid-state NMR measurement elucidates the conformational characteristics of the α-helix in polypeptides. This research contributes to the fundamental understanding of peptide structure, which is essential for the study of protein folding, stability, and function (Souma et al., 2008).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-Ala-Ala-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)